molecular formula C139H211N43O42 B10848998 Gwtlnsagyllgphavgnhrsfsdknglts-conh2

Gwtlnsagyllgphavgnhrsfsdknglts-conh2

Cat. No.: B10848998
M. Wt: 3156.4 g/mol
InChI Key: VYHIHGYPAVCHDV-RUKUCZSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS-CONH2" is a 30-amino-acid peptide analogue of human galanin, a neuropeptide involved in diverse physiological processes, including seizure modulation, nociception, and neuroprotection . This compound retains the conserved N-terminal sequence of galanin (residues 1–15), critical for receptor binding, while incorporating unique C-terminal modifications to enhance receptor subtype selectivity and metabolic stability . It exhibits high binding affinity for both galanin receptor subtypes (GalR1 and GalR2), with reported IC50 values of 0.03 nM and 0.9 nM, respectively .

Properties

Molecular Formula

C139H211N43O42

Molecular Weight

3156.4 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C139H211N43O42/c1-65(2)38-84(166-122(208)86(40-67(5)6)167-124(210)88(43-75-31-33-79(189)34-32-75)162-106(194)55-152-115(201)70(11)158-132(218)98(60-184)177-128(214)95(49-104(144)192)171-123(209)87(41-68(7)8)174-137(223)112(72(13)187)181-131(217)90(160-105(193)51-141)44-76-52-151-81-27-19-18-26-80(76)81)117(203)155-58-109(197)182-37-23-30-101(182)135(221)173-91(45-77-53-148-63-156-77)121(207)159-71(12)116(202)179-111(69(9)10)136(222)154-57-108(196)163-94(48-103(143)191)127(213)169-92(46-78-54-149-64-157-78)126(212)165-83(29-22-36-150-139(146)147)120(206)176-99(61-185)133(219)168-89(42-74-24-16-15-17-25-74)125(211)178-100(62-186)134(220)172-96(50-110(198)199)129(215)164-82(28-20-21-35-140)119(205)170-93(47-102(142)190)118(204)153-56-107(195)161-85(39-66(3)4)130(216)180-113(73(14)188)138(224)175-97(59-183)114(145)200/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,151,183-189H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,190)(H2,143,191)(H2,144,192)(H2,145,200)(H,148,156)(H,149,157)(H,152,201)(H,153,204)(H,154,222)(H,155,203)(H,158,218)(H,159,207)(H,160,193)(H,161,195)(H,162,194)(H,163,196)(H,164,215)(H,165,212)(H,166,208)(H,167,210)(H,168,219)(H,169,213)(H,170,205)(H,171,209)(H,172,220)(H,173,221)(H,174,223)(H,175,224)(H,176,206)(H,177,214)(H,178,211)(H,179,202)(H,180,216)(H,181,217)(H,198,199)(H4,146,147,150)/t70-,71-,72+,73+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1

InChI Key

VYHIHGYPAVCHDV-RUKUCZSXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Human galanin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino group during the synthesis .

Industrial Production Methods

Industrial production of human galanin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a pure, stable product suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Human galanin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Human galanin has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neurotransmitter release and neuroprotection.

    Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s disease.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Human galanin exerts its effects by binding to galanin receptors (GalR1, GalR2, and GalR3) on the surface of target cells. This binding activates intracellular signaling pathways, leading to the inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of gene expression. The peptide’s effects are mediated through G-protein coupled receptor (GPCR) signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison Table

The following table summarizes key analogues of "GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS-CONH2" and their receptor affinities, functional activities, and structural distinctions:

Compound ID Sequence/Modification hGalR1 IC50 (nM) hGalR2 IC50 (nM) Functional Notes Reference
Galanin This compound 0.03 0.9 High anticonvulsant activity in vivo
C7 GWTLNSAGYLLGPrPKPQQwFwLL-CONH2 0.08 0.6 Enhanced GalR2 selectivity
M15 GWTLNSAGYLLGPQQFFGLM-CONH2 0.03 1.1 Reduced anticonvulsant efficacy
M35 GWTLNSAGYLLGPPPGFSPFR-CONH2 0.01 1.8 Highest GalR1 selectivity
GalB2 (Sar)WTLNSAGYLLGPKK(KP)K-CONH2 3.50 52.0 Low receptor affinity
Galmic Not disclosed 34,200 >100,000 Non-functional in vivo

Key Structural Determinants of Selectivity and Activity

  • N-terminal conservation (residues 1–15) : Critical for receptor binding across all analogues. Substitutions in this region (e.g., Sar<sup>1</sup> in GalB2) reduce affinity by disrupting hydrogen bonding with GalR1/2 .
  • C-terminal modifications: M35 (C-terminal: PPPGFSPFR): The proline-rich sequence enhances GalR1 selectivity (IC50 = 0.01 nM) but compromises anticonvulsant activity due to reduced blood-brain barrier penetration . C7 (C-terminal: PrPKPQQwFwLL): Incorporation of D-amino acids (denoted by lowercase letters) improves metabolic stability and GalR2 selectivity (IC50 = 0.6 nM) . M15 (C-terminal: QQFFGLM): Polar residues (Q, F) increase hGalR2 binding but reduce in vivo efficacy, likely due to rapid clearance .

Functional Outcomes

  • Anticonvulsant activity : Only "this compound" and M35 demonstrate significant seizure suppression in rodent models. The parent compound’s balanced receptor affinity (GalR1/GalR2 ≈ 30:1) correlates with optimal therapeutic efficacy .
  • Receptor subtype selectivity : M35’s extreme GalR1 selectivity (IC50 = 0.01 nM) reduces its therapeutic window due to off-target effects, whereas GalB2 and Galmic show negligible activity, underscoring the importance of C-terminal hydrophobicity for receptor engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.